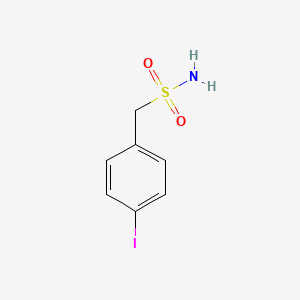

(4-Iodophenyl)methanesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-iodophenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8INO2S/c8-7-3-1-6(2-4-7)5-12(9,10)11/h1-4H,5H2,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICGABXDEMIBSBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CS(=O)(=O)N)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8INO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Research Context and Significance of 4 Iodophenyl Methanesulfonamide

Theoretical Frameworks for Halogenated Sulfonamides in Chemical Sciences

Halogenated sulfonamides are a class of compounds where the principles of non-covalent interactions, particularly halogen bonding, are prominently studied. acs.orgsemanticscholar.org A halogen bond is a highly directional, attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. nih.gov In (4-Iodophenyl)methanesulfonamide, the iodine atom, being a heavy and polarizable halogen, is an effective halogen bond donor. acs.orgnih.gov

Theoretical studies, including quantum chemical calculations, have established that the strength of a halogen bond increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F. acs.org The iodine atom in an iodophenyl group can form significant halogen bonds with various Lewis basic atoms such as oxygen and nitrogen, which are abundant in biological macromolecules and crystal structures. acs.orgsemanticscholar.org The sulfonamide group, with its polarized N-H and S=O bonds, is a potent hydrogen bond donor and acceptor. This dual capacity for engaging in both halogen and hydrogen bonding makes halogenated sulfonamides like this compound valuable subjects for studies in supramolecular chemistry and crystal engineering. These non-covalent interactions play a crucial role in determining the solid-state packing of these molecules and their binding affinity to biological targets. semanticscholar.org

Role in Medicinal Chemistry Research and Chemical Biology Probes

The structural motifs present in this compound are of considerable interest in the fields of medicinal chemistry and chemical biology. Sulfonamides are a well-established class of pharmacophores found in a wide array of therapeutic agents, exhibiting antibacterial, anti-inflammatory, and anticancer properties. nih.gov The introduction of a halogen atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a drug molecule.

The 4-iodophenyl group, in particular, has been incorporated into molecules designed as chemical probes to investigate biological processes. A notable example is the development of 4-(5-dimethylamino-naphthalene-1-sulfonamido)-3-(4-iodophenyl)butanoic acid (DNSBA), a novel molecular probe for imaging apoptosis. researchgate.net In this context, the iodophenyl moiety is crucial. The iodine atom can be readily replaced by a radioisotope of iodine (e.g., ¹²³I, ¹²⁴I, or ¹³¹I), transforming the molecule into a potential probe for Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET) imaging. researchgate.net This highlights the utility of the this compound scaffold as a precursor for developing advanced diagnostic tools. Furthermore, iodinated compounds have been explored as inhibitors of various enzymes, with the iodine atom contributing to target binding through halogen bonding. nih.gov

Chemical probes are essential for understanding the function of proteins and cellular pathways. scispace.combiorxiv.org The development of probes with specific functionalities, such as those that can be "clicked" to reporter molecules, is an active area of research. ljmu.ac.uk The this compound structure offers a synthetically accessible platform for the creation of such sophisticated chemical tools.

Foundations in Organic Synthesis Methodologies

This compound serves as a valuable intermediate in organic synthesis. Its preparation can be conceptually derived from standard synthetic transformations. A common route to structurally similar aryl sulfonamides involves the reaction of an appropriate aniline (B41778) with a sulfonyl chloride. For this compound, this would typically involve the reaction of 4-iodoaniline (B139537) with methanesulfonyl chloride in the presence of a base.

The reactivity of the C-I bond in this compound makes it a versatile precursor for further molecular elaboration through various cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. nih.govlookchem.com These reactions allow for the introduction of a wide range of substituents at the 4-position of the phenyl ring, enabling the synthesis of diverse libraries of compounds for screening in drug discovery and materials science. For instance, this compound has been documented as a starting material in the synthesis of more complex molecules, such as N-(2′,4′-di-tert-butyl-5-iodo-6′-methyl-[1,1′-biphenyl]-2-yl)methanesulfonamide. ambeed.com

Interdisciplinary Significance in Contemporary Chemical Research

The interdisciplinary significance of this compound is evident from its utility across various chemical disciplines. In materials science, the directed intermolecular interactions facilitated by the iodo and sulfonamide groups can be exploited in the design of novel crystalline materials and co-crystals with specific solid-state properties. semanticscholar.orgrsc.org The study of halogen bonding in such systems contributes to the rational design of functional organic materials.

In the broader context of chemical biology, the development of probes based on the (4-iodophenyl) scaffold for imaging and target identification is a testament to its interdisciplinary value. researchgate.netnih.gov The convergence of synthetic chemistry, theoretical chemistry, medicinal chemistry, and chemical biology in the study and application of molecules like this compound underscores its importance as a core structural motif in contemporary chemical research.

Interactive Data Tables

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 102294-59-7 | cymitquimica.comchemicalbook.com |

| Molecular Formula | C₇H₈INO₂S | ambeed.comcymitquimica.comchemicalbook.com |

| Molecular Weight | 297.11 g/mol | ambeed.comchemicalbook.com |

| SMILES Code | CS(=O)(=O)NC1=CC=C(I)C=C1 | ambeed.com |

Note: The data in this table is compiled from various chemical suppliers and databases.

Synthetic Strategies and Methodologies for 4 Iodophenyl Methanesulfonamide and Its Analogues

Direct N-Mesylation Approaches from Anilines

A primary and straightforward method for the synthesis of (4-Iodophenyl)methanesulfonamide involves the direct N-mesylation of 4-iodoaniline (B139537). This reaction entails the formation of a sulfonamide bond by treating the aniline (B41778) with methanesulfonyl chloride or a related mesylating agent.

The efficiency of the N-mesylation reaction is highly dependent on the optimization of several key parameters, including temperature, the choice of solvent, and the stoichiometry of the reactants. While direct studies on the optimization of this compound synthesis are not extensively detailed in the provided results, principles can be drawn from similar amination and acylation reactions involving anilines.

Temperature control is another crucial factor. Many N-alkylation and N-acylation reactions are conducted at room temperature or with moderate heating to ensure a smooth reaction and minimize the formation of byproducts. researchgate.netnih.gov Stoichiometric control, ensuring the correct molar ratios of the aniline, mesylating agent, and base, is essential for driving the reaction to completion and achieving high yields.

Table 1: Effect of Solvent on the Yield of a Representative N-Acylation Reaction of Aniline

| Entry | Solvent | Reaction Time | Yield (%) |

| 1 | No Solvent | 12 h | 67 |

| 2 | Acetonitrile | 20 min | 99.5 |

| 3 | DMSO | - | 70 |

| 4 | Diethyl Ether | - | 65-75 |

| 5 | Petroleum Ether | - | 65-75 |

| Data synthesized from findings on N-formylation of aniline to illustrate solvent effects. researchgate.netnih.gov |

The presence of a base is fundamental to the success of N-mesylation reactions. The reaction between an aniline and methanesulfonyl chloride generates hydrochloric acid (HCl) as a byproduct. This acid can protonate the starting aniline, rendering it unreactive towards further mesylation. Therefore, a base is added to the reaction mixture to neutralize the in-situ generated acid.

Commonly used bases include tertiary amines like triethylamine (B128534) or pyridine, as well as inorganic bases such as potassium carbonate. The basicity of the chosen amine can influence the reaction. Electron-donating groups on an aniline increase its basicity, making it more nucleophilic and potentially more reactive. youtube.com Conversely, electron-withdrawing groups, such as the iodo-group in 4-iodoaniline, decrease the basicity of the aniline, which can make the reaction more challenging compared to aniline itself. youtube.comnih.gov The choice and amount of base must be carefully considered to ensure efficient and complete reaction. For example, in the N-alkylation of anilines with alcohols, a strong base like potassium tert-butoxide (KOtBu) is often employed to facilitate the reaction. nih.govnih.gov

Metal-Catalyzed Coupling Reactions in Synthesis

An alternative and powerful strategy for synthesizing this compound and its analogs involves metal-catalyzed cross-coupling reactions. These methods are particularly valuable as they allow for the formation of the crucial carbon-nitrogen (C-N) bond from different starting materials.

Palladium-catalyzed C-N cross-coupling, often referred to as the Buchwald-Hartwig amination, is a highly versatile method for forming arylamines. acs.org This reaction can be adapted for the synthesis of this compound by coupling an aryl halide (such as 1,4-diiodobenzene (B128391) or 4-bromoiodobenzene) with methanesulfonamide (B31651).

A significant advantage of this approach is that it avoids the direct use of anilines and sulfonyl chlorides, which can be beneficial in cases where these reagents are unstable or lead to undesired side reactions. nih.gov Research has demonstrated a convenient and high-yielding Pd-catalyzed cross-coupling of methanesulfonamide with various aryl bromides and chlorides. nih.gov This methodology is noted for its broad applicability and the use of user-friendly conditions. acs.org The continual development of new phosphine (B1218219) ligands has greatly expanded the scope and reliability of these reactions. acs.org

Table 2: Examples of Palladium-Catalyzed N-Arylation of Methanesulfonamide

| Aryl Halide | Product | Yield (%) |

| 4-Bromotoluene | N-(4-methylphenyl)methanesulfonamide | 95 |

| 4-Bromoanisole | N-(4-methoxyphenyl)methanesulfonamide | 98 |

| 1-Bromo-4-fluorobenzene | N-(4-fluorophenyl)methanesulfonamide | 92 |

| 4-Chlorobenzonitrile | N-(4-cyanophenyl)methanesulfonamide | 85 |

| Data represents typical yields for Pd-catalyzed coupling of methanesulfonamide with various aryl halides, based on reported methodologies. nih.gov |

The activation of the aryl halide is a critical step in metal-catalyzed cross-coupling reactions, typically involving an oxidative addition of the C-X bond (where X is a halogen) to a low-valent metal center. The reactivity of aryl halides generally follows the order I > Br > Cl, making aryl iodides highly reactive substrates.

While palladium has been the dominant catalyst, there is growing interest in using more abundant and less expensive metals like nickel. acs.org Nickel catalysts, particularly those supported by N-heterocyclic carbene (NHC) ligands, have proven effective for the C-N coupling of aryl chlorides, which are often less reactive than iodides. chemistryviews.org The development of in-situ catalyst generation from stable Ni(II) precursors has made these systems more practical and air-stable. chemistryviews.org The choice of ligand is crucial for stabilizing the metal catalyst and promoting the key steps of the catalytic cycle, including the activation of the aryl halide. acs.orgresearchgate.net

Microwave-Assisted Synthetic Routes for Enhanced Yields and Reaction Times

The application of microwave irradiation has emerged as a significant tool in modern organic synthesis, offering substantial improvements over conventional heating methods. For the synthesis of sulfonamides, microwave-assisted routes can lead to dramatically reduced reaction times, increased yields, and often cleaner reaction profiles. organic-chemistry.orgscirp.org

A notable microwave-assisted method allows for the synthesis of sulfonamides directly from sulfonic acids or their sodium salts, bypassing the need to isolate unstable sulfonyl chloride intermediates. organic-chemistry.orgacs.orgresearchgate.net In this two-step procedure, the sulfonic acid is first activated with 2,4,6-trichloro- organic-chemistry.orgresearchgate.netscribd.com-triazine (TCT) under microwave irradiation. The resulting intermediate is then reacted with an amine, again under microwave heating, to afford the final sulfonamide in high yield. organic-chemistry.orgscribd.com This method demonstrates good functional group tolerance and is operationally simple. acs.org

Table 3: Comparison of Conventional vs. Microwave-Assisted Sulfonamide Synthesis

| Substrate (Amine) | Method | Reaction Time | Yield (%) |

| Benzylamine | Conventional | 12 h | 65 |

| Benzylamine | Microwave | 10 min | 92 |

| Aniline | Conventional | 12 h | 60 |

| Aniline | Microwave | 10 min | 89 |

| Allylamine | Conventional | 12 h | 55 |

| Allylamine | Microwave | 10 min | 85 |

| Data synthesized from a comparative study on sulfonamide synthesis to highlight the advantages of microwave irradiation. organic-chemistry.orgscribd.com |

This approach significantly shortens reaction times from hours to minutes and boosts yields, showcasing the efficiency of microwave technology in the synthesis of sulfonamide derivatives. researchgate.net

Tandem and Cascade Reaction Sequences in Complex Molecule Construction

Tandem and cascade reactions, which involve two or more bond-forming events in a single synthetic operation without the isolation of intermediates, offer significant advantages in terms of efficiency and atom economy. researchgate.net The iodo-substituted aromatic ring of this compound is an ideal starting point for such processes, particularly those catalyzed by transition metals like palladium.

Radical Cyclization and Carbonylation Pathways

While specific examples of radical cyclization and carbonylation pathways commencing directly from this compound are not extensively documented in dedicated studies, the principles can be inferred from related systems. Aryl iodides are well-established precursors for aryl radicals, which can participate in cyclization reactions. nih.gov Photoredox catalysis, for instance, can generate fluorinated radicals from sulfonyl chlorides that subsequently react with N-arylacrylamides in a tandem radical cyclization to form fluorinated 2-oxindoles. organic-chemistry.org

Palladium-catalyzed carbonylation reactions of aryl iodides are a powerful tool for the synthesis of carbonyl compounds. nih.gov A notable example involves the palladium(0)-catalyzed carbonylation-coupling-cyclization of allenic sulfonamides with aryl iodides. This process leads to the formation of 3-aroyl-2- or 3-pyrrolines, demonstrating the potential to construct heterocyclic systems in a single step. citedrive.com Although this example uses a different sulfonamide component, the reactivity of the aryl iodide is the key to the transformation.

A hypothetical tandem reaction involving this compound could entail an initial carbonylation to form a reactive acyl-palladium intermediate, followed by an intramolecular trapping by a suitably positioned nucleophile on a substituent, leading to a heterocyclic product.

Intramolecular Heck Cyclizations for Heterocycle Formation

The intramolecular Heck reaction is a robust method for the formation of carbocyclic and heterocyclic rings. mdpi.com This palladium-catalyzed reaction involves the coupling of an aryl or alkenyl halide with an alkene within the same molecule. mdpi.com The reaction can proceed through either a neutral or a cationic pathway, depending on the reaction conditions and the nature of the starting material. rsc.org

A relevant example is the regioselective intramolecular Heck cyclization of N-(2-iodophenyl)-P-buta-1,3-dienylphosphonamidates to synthesize 1,3-dihydrobenzo[d] mdpi.comCurrent time information in Bangalore, IN.azaphosphole 2-oxide derivatives. nih.gov This transformation highlights the utility of an iodophenyl sulfonamide-like precursor in the construction of a heterocyclic system.

To apply this to this compound, one would first need to introduce an alkenyl group, for example, by N-alkylation of the sulfonamide with an appropriate alkenyl halide. The resulting N-alkenyl-(4-iodophenyl)methanesulfonamide could then undergo an intramolecular Heck reaction to furnish a nitrogen-containing heterocycle. The regioselectivity of the cyclization would be influenced by steric and electronic factors.

A palladium-catalyzed cascade reaction has been developed for the synthesis of 2-alkoxyquinoline derivatives from N-(2-iodophenyl)-N-tosyl-1,3-butadiynamides and primary alcohols. mdpi.com This process involves a de novo assembly of the quinoline (B57606) core. While the starting material is an N-tosyl derivative, the principle of using an iodinated aniline derivative in a cascade to build a heterocycle is clearly demonstrated.

Another pertinent example is the palladium-catalyzed cascade cyclization of di-(o-iodophenyl)sulfonylguanidines with isocyanides to selectively form 5- or 6-membered heterocyclic fused quinazolines. researchgate.netcitedrive.comrsc.org This demonstrates the power of using iodoaryl groups in cascade reactions to build complex polycyclic systems.

Derivatization and Analogues Synthesis of this compound

The presence of both an aryl iodide and a sulfonamide moiety in this compound provides two distinct handles for chemical modification, allowing for the synthesis of a diverse library of analogues.

Systematic Modifications of the Aromatic Ring Substituents

The iodine atom on the aromatic ring is a versatile functional group for a variety of cross-coupling reactions, enabling the introduction of a wide range of substituents.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between the aryl iodide and an organoboron compound (such as a boronic acid or ester) is a powerful method for forming carbon-carbon bonds. For instance, the Suzuki coupling of 4-iodoanisole (B42571) with phenylboronic acid is a well-established transformation. researchgate.net Similarly, this compound can be coupled with various aryl or heteroaryl boronic acids to generate biaryl structures. nih.gov

Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst to form an arylethyne. organic-chemistry.orgwikipedia.org This method allows for the introduction of alkynyl groups onto the aromatic ring of this compound, which can then be further elaborated. rsc.org For example, a domino intermolecular Sonogashira coupling of 2-iodoanilines with terminal acetylenes, followed by cyclization, has been used to synthesize benzo[b]furans. organic-chemistry.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the aryl iodide with an amine. nih.gov This would allow for the replacement of the iodine atom in this compound with a variety of primary or secondary amines, leading to the synthesis of N-aryl diamine derivatives. nih.gov

The following table provides representative examples of these cross-coupling reactions on iodoaryl substrates, illustrating the potential for derivatizing this compound.

| Reaction | Aryl Iodide Substrate | Coupling Partner | Catalyst/Conditions | Product | Yield | Reference |

| Suzuki-Miyaura | 4-Iodoanisole | Phenylboronic acid | C–SH–Pd, K2CO3, EtOH, 100 °C | 4-Methoxybiphenyl | High | researchgate.net |

| Sonogashira | 1-Bromo-4-iodobenzene | Trimethylsilylacetylene | Pd catalyst, Cu catalyst, base | Bis(4-bromophenyl)acetylene | - | wikipedia.org |

| Buchwald-Hartwig | Bromobenzene | Carbazole (B46965) | TrixiePhos/t-BuOLi/toluene | N-Phenylcarbazole | Good | nih.gov |

Functionalization and Diversification of the Sulfonamide Moiety

The sulfonamide group itself offers opportunities for modification. The nitrogen atom, after deprotonation, can act as a nucleophile, and the sulfonyl group can activate adjacent positions for chemical reactions.

N-Alkylation and N-Arylation: The sulfonamide nitrogen can be alkylated or arylated under appropriate basic conditions. This allows for the introduction of a wide variety of substituents, altering the steric and electronic properties of the molecule.

α-Arylation of the Methanesulfonamide Group: It has been demonstrated that the α-position of a methanesulfonamide can be arylated using palladium catalysis. For example, N-benzyl-N-methylmethanesulfonamide can be treated with a palladium catalyst in the presence of a base to afford N-benzyl-N-methylphenylmethanesulfonamide. rsc.org This methodology could potentially be applied to this compound derivatives to introduce further diversity.

The following table illustrates the types of modifications possible at the sulfonamide moiety.

| Modification | Starting Material Type | Reagent | Product Type | Reference |

| N-Alkylation | Primary Sulfonamide | Alkyl Halide, Base | Secondary Sulfonamide | General Knowledge |

| α-Arylation | N-Substituted Methanesulfonamide | Aryl Halide, Pd Catalyst, Base | N-Substituted Phenylmethanesulfonamide | rsc.org |

| N-Arylation | Primary Sulfonamide | Aryl Halide, Pd Catalyst, Base | Diarylsulfonamide | General Knowledge |

Chemical Transformations and Reactivity Profiling of 4 Iodophenyl Methanesulfonamide

Nucleophilic Substitution Reactions Involving the Aromatic Iodine Atom

Nucleophilic aromatic substitution (SNAr) reactions typically involve the displacement of a leaving group, such as a halide, from an aromatic ring by a nucleophile. wikipedia.orglibretexts.org For an SNAr reaction to proceed efficiently, the aromatic ring usually needs to be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org These groups help to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that is formed during the reaction. libretexts.org

In the case of (4-Iodophenyl)methanesulfonamide, the methanesulfonamide (B31651) group is an electron-withdrawing group. However, the "element effect" in SNAr reactions indicates that iodides are generally poorer leaving groups compared to fluorides, chlorides, and bromides. masterorganicchemistry.com This is because the rate-determining step is typically the attack of the nucleophile on the aromatic ring, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com Consequently, nucleophilic substitution to replace the iodine atom in this compound is expected to be challenging under standard SNAr conditions and would likely require harsh reaction conditions or specific activation methods.

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. organicchemistrytutor.commasterorganicchemistry.com The regiochemical outcome of these reactions on a substituted benzene (B151609) ring is governed by the electronic properties of the existing substituents. lumenlearning.comlibretexts.org In this compound, the directing effects of both the iodine atom and the methanesulfonamide group must be considered.

The iodine atom is a deactivating group due to its inductive electron-withdrawing effect, but it is an ortho-, para-director because of its ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate formed during ortho and para attack. lumenlearning.comlibretexts.org The methanesulfonamide group (-SO₂NHCH₃) is a moderately deactivating and meta-directing group due to the strong electron-withdrawing nature of the sulfonyl group. byjus.com

Given that the iodine and methanesulfonamide groups are para to each other, their directing effects are in opposition. The iodine directs incoming electrophiles to the positions ortho to it (positions 2 and 6), while the methanesulfonamide group directs to the positions meta to it (also positions 2 and 6). Therefore, electrophilic substitution on this compound is predicted to occur at the positions ortho to the iodine atom and meta to the methanesulfonamide group.

| Substituent | Electronic Effect | Directing Effect |

| Iodine | Deactivating, -I, +M | Ortho, Para |

| Methanesulfonamide | Deactivating, -I, -M | Meta |

Redox Chemistry and Transformations of the Sulfonamide Group

The sulfonamide functional group is generally considered to be robust and stable to many reaction conditions. researchgate.net However, it can undergo specific redox transformations. The electrochemical reduction of arylsulfonamides has been studied, indicating that the sulfur-nitrogen bond can be cleaved under certain reductive conditions. semanticscholar.org The reduction of sulfonamides can also be achieved using reagents like magnesium in methanol, which can lead to the cleavage of both the N-S and C-S bonds in cyclic sulfonamides. organicchemistrytutor.com

Oxidative degradation of sulfonamide-containing compounds can occur, for instance, in the presence of peroxides. ambeed.com Additionally, the sulfonamide group can be transformed into other functional groups. For example, primary sulfonamides can be converted to sulfinates through a reductive deamination process, and these sulfinates can then be further functionalized, such as by oxidation to sulfonic acids. rsc.org

Cross-Coupling Reactivity in C-C Bond Formation

The presence of the iodine atom makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon bonds.

Suzuki-Miyaura Coupling Investigations for Biaryl Systems

The Suzuki-Miyaura coupling reaction is a versatile method for the synthesis of biaryl compounds by reacting an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. researchgate.netorganic-chemistry.org The high reactivity of aryl iodides makes this compound a suitable coupling partner for this transformation.

Research has demonstrated the successful Suzuki-Miyaura coupling of related iodo-substituted compounds, such as those containing sulfonamide moieties, with a variety of arylboronic acids to produce the corresponding biaryl derivatives in good to excellent yields. semanticscholar.orgnih.gov These reactions are typically carried out using a palladium catalyst like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ with a base such as Na₂CO₃ or K₃PO₄ in a suitable solvent system. semanticscholar.orgresearchgate.net

Table 1: Representative Suzuki-Miyaura Coupling of this compound This table is a representation of expected reactions based on related literature.

| Arylboronic Acid | Catalyst | Base | Solvent | Product | Expected Yield |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | (4'-(Methylsulfonamidomethyl)-[1,1'-biphenyl]-4-yl)methanesulfonamide | Good |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane/Water | (4'-Methoxy-4-(methylsulfonamidomethyl)-[1,1'-biphenyl]-4-yl)methanesulfonamide | Good to Excellent |

Sonogashira Coupling in the Synthesis of Indoles and Other Heterocycles

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. libretexts.orgmdpi.comnih.gov This reaction is particularly valuable for the synthesis of alkynyl-substituted aromatics, which can serve as precursors to various heterocyclic systems, including indoles. researchgate.netnih.gov

The reaction of this compound with terminal alkynes under Sonogashira conditions is expected to proceed efficiently. The resulting alkynyl-substituted sulfonamide can then undergo subsequent intramolecular cyclization to form indole (B1671886) or other heterocyclic structures, depending on the nature of the alkyne and the reaction conditions. researchgate.netnih.gov Studies have shown the successful synthesis of substituted indoles from halogenated anilines and alkynes via a sequential Sonogashira coupling and cyclization process. researchgate.net

Table 2: Representative Sonogashira Coupling of this compound This table is a representation of expected reactions based on related literature.

| Terminal Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Product | Expected Yield |

|---|---|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | (4-((Phenylethynyl)phenyl)methyl)sulfonamide | Excellent |

| Trimethylsilylacetylene | Pd(OAc)₂/PPh₃ | CuI | Piperidine | DMF | (4-((2-(Trimethylsilyl)ethynyl)phenyl)methyl)sulfonamide | Good to Excellent |

Applications of Hypervalent Iodine Reagents in Transformations

Hypervalent iodine compounds are reagents that possess an iodine atom in a higher-than-normal oxidation state (typically +3 or +5). researchgate.netdiva-portal.org They are known for their utility as oxidizing agents and for their ability to facilitate a variety of chemical transformations under mild and environmentally benign conditions. researchgate.netdiva-portal.org

This compound can serve as a precursor for the synthesis of hypervalent iodine reagents. For instance, it can be oxidized to form (4-(methylsulfonamidomethyl)phenyl)iodonium salts. These iodonium (B1229267) salts are powerful electrophilic arylating agents and can be used to transfer the (4-(methylsulfonamidomethyl)phenyl) group to a wide range of nucleophiles in metal-free arylation reactions.

Furthermore, transformations involving hypervalent iodine reagents can be applied to substrates like this compound. For example, palladium-catalyzed C-H functionalization reactions often employ hypervalent iodine reagents as oxidants. researchgate.net In such a scenario, this compound could potentially undergo directed C-H activation and subsequent functionalization at a position ortho to one of the existing substituents, mediated by a palladium catalyst and a hypervalent iodine oxidant like PhI(OAc)₂. researchgate.net

Advanced Spectroscopic and Structural Elucidation in Research of 4 Iodophenyl Methanesulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.

For (4-Iodophenyl)methanesulfonamide, the ¹H NMR spectrum is predicted to show distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons on the phenyl ring would appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the iodine atom are expected to resonate at a different chemical shift compared to those ortho to the methylene (B1212753) group due to the differing electronic effects of these substituents. The methylene (-CH₂-) protons, situated between the aromatic ring and the sulfonamide group, would likely appear as a singlet. The protons of the sulfonamide (-SO₂NH₂) group would also produce a singlet, which is often broad and its chemical shift can be dependent on the solvent and concentration.

The ¹³C NMR spectrum would complement the proton data, showing distinct signals for each unique carbon atom. The carbon atom bonded to the iodine would be significantly influenced by the heavy atom effect. The other aromatic carbons, the methylene carbon, and any potential solvent peaks would also be identifiable. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in definitively assigning which protons are coupled to each other and which protons are attached to which carbons, confirming the connectivity of the molecular framework.

Predicted ¹H NMR Data for this compound (Predicted for CDCl₃ solvent)

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

|---|---|---|---|

| Aromatic (ortho to -CH₂SO₂NH₂) | 7.10 - 7.30 | Doublet (d) | 2H |

| Aromatic (ortho to -I) | 7.60 - 7.80 | Doublet (d) | 2H |

| Methylene (-CH₂-) | 4.20 - 4.40 | Singlet (s) | 2H |

Predicted ¹³C NMR Data for this compound (Predicted for CDCl₃ solvent)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Methylene (-CH₂-) | 55 - 60 |

| Aromatic (C-I) | 90 - 95 |

| Aromatic (C-H) | 128 - 138 |

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. researchgate.netresearchgate.net For this compound, the IR spectrum would provide clear evidence for its key structural features.

The sulfonamide group is characterized by strong absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds, typically found in the regions of 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively. The N-H stretching vibrations of the primary sulfonamide (-NH₂) would appear as one or two sharp to moderately broad bands in the region of 3400-3200 cm⁻¹. The C-H stretching vibrations of the aromatic ring are expected just above 3000 cm⁻¹, while the C-H stretching of the methylene group would be just below 3000 cm⁻¹. The presence of the 1,4-disubstituted benzene ring is often indicated by a characteristic absorption in the 850-800 cm⁻¹ region due to out-of-plane C-H bending.

Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (sulfonamide) | 3400 - 3200 | Medium |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch (-CH₂-) | 3000 - 2850 | Medium to Weak |

| S=O Asymmetric Stretch | 1350 - 1300 | Strong |

| S=O Symmetric Stretch | 1160 - 1140 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Weak |

| C-N Stretch | 1300 - 1200 | Medium |

High-Resolution Mass Spectrometry Techniques in Molecular Weight Validation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the molecular formula of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For this compound, with the molecular formula C₇H₈INO₂S, the calculated monoisotopic mass is 296.9320 Da. HRMS analysis would be expected to show a molecular ion peak [M]⁺ or a protonated molecular peak [M+H]⁺ that matches this value to within a few parts per million, providing strong evidence for the compound's elemental composition.

The fragmentation pattern observed in the mass spectrum would also offer structural information. Common fragmentation pathways could include the loss of the iodine atom, the sulfonyl group (SO₂), or the entire methanesulfonamide (B31651) moiety, leading to characteristic fragment ions that can be used to piece together the molecular structure.

Molecular Weight and Predicted HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₈INO₂S |

| Molecular Weight | 297.11 g/mol bldpharm.comcymitquimica.com |

| Monoisotopic (Exact) Mass | 296.9320 Da |

X-ray Crystallography for Three-Dimensional Structure Determination

This analysis would confirm the connectivity of the atoms, showing the methylene bridge between the phenyl ring and the sulfonamide group. It would also reveal the geometry around the sulfur atom, which is expected to be tetrahedral. Furthermore, the analysis would detail intermolecular interactions, such as hydrogen bonding involving the sulfonamide N-H protons and the sulfonyl oxygens, which dictate how the molecules pack together in the crystal. The presence of the heavy iodine atom would facilitate the structure solution process.

Expected Insights from X-ray Crystallography of this compound

| Structural Parameter | Expected Information |

|---|---|

| Bond Lengths | Precise distances for C-I, C-S, S=O, S-N, and aromatic C-C bonds. |

| Bond Angles | Tetrahedral geometry around the sulfur atom and planar geometry of the phenyl ring. |

| Torsion Angles | The rotational orientation of the methanesulfonamide group relative to the phenyl ring. |

| Intermolecular Interactions | Identification of hydrogen bonds and other non-covalent interactions governing the crystal packing. |

Conformational Analysis using Spectroscopic and Computational Methods

Variable-temperature NMR studies could reveal information about the energy barriers to bond rotation. If the rotation is slow on the NMR timescale at low temperatures, distinct signals for non-equivalent conformers might be observed.

Computational methods, such as Density Functional Theory (DFT), can be used to calculate the energies of different possible conformations (rotamers). These calculations can predict the most stable conformation and the energy differences between various rotational states. The results of such computational studies can be correlated with experimental spectroscopic data to build a comprehensive model of the molecule's three-dimensional structure and dynamics in solution.

Computational and Quantum Chemical Investigations of 4 Iodophenyl Methanesulfonamide

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For (4-Iodophenyl)methanesulfonamide, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), provide insights into its molecular geometry, vibrational frequencies, and electronic properties. nih.govmdpi.com

A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, stability, and polarizability. nih.govresearchgate.net A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netnih.gov For instance, in a related compound, p-Iodobenzene sulfonyl chloride, the HOMO-LUMO energy gap was calculated to understand the charge transfer interactions within the molecule. researchgate.net These calculations reveal that the electron-donating or accepting capabilities of the molecule are linked to the HOMO and LUMO energies, respectively. researchgate.net

DFT calculations also allow for the determination of various quantum chemical parameters that describe a molecule's reactivity. researchgate.netmdpi.com These parameters, derived from HOMO and LUMO energies, provide a quantitative measure of the molecule's behavior in chemical reactions.

Table 1: Key Quantum Chemical Reactivity Descriptors

| Parameter | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. mdpi.com |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to change in its electron distribution. A large HOMO-LUMO gap generally indicates high hardness and stability. nih.govmdpi.com |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating the molecule's polarizability and reactivity. nih.gov |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the molecule's ability to act as an electrophile. mdpi.com |

Molecular Docking Analyses for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein or enzyme, to form a stable complex. mdpi.comopenaccesspub.org This method is instrumental in drug discovery for predicting the binding affinity and mechanism of action of potential drug candidates. mdpi.comresearchgate.net For this compound, docking studies can elucidate how it interacts with the active sites of various biological targets.

Binding Mode Analysis within Active Sites of Enzymes and Receptors

The primary goal of binding mode analysis is to identify the specific interactions between the ligand, this compound, and the amino acid residues within the binding pocket of a target protein. mdpi.com These interactions, which include hydrogen bonds, van der Waals forces, hydrophobic interactions, and halogen bonds, determine the stability and specificity of the ligand-protein complex. mdpi.comresearchgate.net

For example, in docking studies of similar sulfonamide-containing compounds, the sulfonamide group is often found to be a key participant in hydrogen bonding. mdpi.commdpi.com The oxygen atoms of the sulfonyl group (SO2) can act as hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor. mdpi.com The iodophenyl group of this compound can also participate in specific interactions, such as halogen bonding, where the iodine atom acts as an electrophilic region (a σ-hole) that can interact with nucleophilic sites on the protein. dtic.milresearchgate.net The analysis involves visualizing the docked pose and measuring the distances and angles of these interactions to confirm their strength and favorability. mdpi.com

Scoring Functions and Ranking of Predicted Poses

After a docking algorithm generates multiple possible binding poses for this compound, a scoring function is used to evaluate and rank these poses. nih.govschrodinger.com The scoring function estimates the binding free energy of the ligand-protein complex for each pose, with lower energy scores typically indicating more favorable binding. researchgate.net

There are several types of scoring functions:

Force-field-based: These functions calculate the binding energy based on classical molecular mechanics force fields, considering terms for van der Waals and electrostatic interactions. researchgate.net

Empirical: These are regression-based functions that use weighted terms for different types of interactions (e.g., hydrogen bonds, hydrophobic contacts) to predict binding affinity. GlideScore is an example of an effective empirical scoring function. nih.govschrodinger.com

Knowledge-based: These functions derive statistical potentials from known protein-ligand complex structures in databases. nih.gov

The choice of scoring function can be system-dependent, and sometimes a consensus scoring approach, which combines the results of multiple scoring functions, is used to improve the reliability of the prediction. nih.govresearchgate.net The final ranking helps to identify the most likely binding mode and provides a semi-quantitative prediction of the binding affinity. nih.gov

Table 2: Common Docking Programs and Scoring Functions

| Docking Program | Scoring Function(s) | Type |

| Glide | GlideScore, Emodel | Empirical, Force-field contribution schrodinger.com |

| AutoDock | AutoDock scoring function | Force-field-based nih.gov |

| GOLD | GOLDScore, ChemScore | Force-field, Empirical nih.gov |

| ICM | ICM Score | Force-field-based nih.gov |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations track the movements of atoms in the complex over time, providing insights into the stability of the binding pose and the flexibility of both the ligand and the protein. researchgate.net By simulating the complex in a realistic environment (e.g., in water), MD can validate the interactions predicted by docking and reveal conformational changes that may occur upon binding. Key metrics analyzed from MD simulations include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms, which indicates the stability of the complex over the simulation period. A stable RMSD suggests that the ligand remains securely bound in the active site.

Free Energy Calculations and Binding Affinity Predictions (e.g., MM/GBSA)

To obtain a more accurate and quantitative prediction of binding affinity than what is provided by docking scores alone, free energy calculation methods are employed. nih.gov The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular post-processing technique applied to snapshots from an MD simulation. lu.seyoutube.com

MM/GBSA calculates the binding free energy (ΔG_bind) by estimating the free energies of the complex, the free protein, and the free ligand. The calculation incorporates molecular mechanics energies, solvation free energies (both polar and non-polar contributions), and can also include an estimation of entropy changes. nih.govlu.se The polar solvation energy is calculated using the Generalized Born (GB) model, while the non-polar energy is typically estimated from the Solvent-Accessible Surface Area (SASA). lu.se This method allows for the decomposition of the total binding energy into contributions from different types of interactions, such as van der Waals, electrostatic, and solvation energies, providing a deeper understanding of the driving forces behind binding. researchgate.net Although computationally more intensive than docking, MM/GBSA generally provides a more reliable ranking of compounds and a better correlation with experimental binding affinities. nih.govlu.se

Electrostatic Potential Surface (ESP) Mapping and Analysis

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for understanding and predicting the intermolecular interactions of this compound. researchgate.netchemrxiv.org The ESP map is generated by calculating the electrostatic potential on the molecule's electron density surface. chemrxiv.org It is color-coded to visualize regions of positive, negative, and neutral potential.

Negative Regions (Red/Yellow): These areas are electron-rich and are susceptible to electrophilic attack. researchgate.net In this compound, these regions are expected around the electronegative oxygen atoms of the sulfonyl group and potentially the nitrogen atom. researchgate.netresearchgate.net These sites are likely to act as hydrogen bond acceptors. researchgate.net

Positive Regions (Blue): These areas are electron-deficient and represent sites for nucleophilic attack. researchgate.net For this molecule, positive potential is expected around the hydrogen atoms, particularly the one attached to the sulfonamide nitrogen. researchgate.net A notable feature in iodinated aromatic compounds is the presence of a region of positive electrostatic potential on the iodine atom, opposite the C-I bond, known as a "sigma-hole" (σ-hole). dtic.milresearchgate.net This positive region allows the iodine to participate in favorable "halogen bonding" with electron-rich atoms like oxygen or nitrogen on a receptor molecule.

Neutral Regions (Green): These areas have a potential close to zero and are typically associated with nonpolar regions of the molecule, such as the phenyl ring. researchgate.net

ESP analysis provides a visual and quantitative guide to the molecule's charge distribution, revealing key information about its reactivity and the noncovalent interactions it is likely to form, which is crucial for predicting its binding behavior with biological targets. chemrxiv.orgchemrxiv.org

Investigation of Halogen Bonding and Other Non-Covalent Interactions in Molecular Recognition

The intricate dance of molecules, governing everything from crystal formation to biological activity, is orchestrated by a subtle yet powerful array of non-covalent interactions. For this compound, a molecule featuring a polarizable iodine atom and a hydrogen-bond-donating-and-accepting sulfonamide group, these interactions are paramount to its role in molecular recognition. While direct computational studies on this compound are not extensively documented in publicly available literature, a wealth of research on analogous iodinated and sulfonamide-containing compounds provides a robust framework for understanding its potential non-covalent interactions. These studies, employing sophisticated computational and quantum chemical methods, illuminate the nature and strength of halogen bonds, hydrogen bonds, and other weak interactions that this compound is poised to form.

Halogen Bonding: The Role of the Iodine Atom

A key feature of this compound is the iodine atom attached to the phenyl ring. This iodine atom is a potential halogen bond donor. A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a lone pair of electrons on a nitrogen, oxygen, or sulfur atom. richmond.edu Computational methods like Density Functional Theory (DFT) and Møller–Plesset second-order perturbation theory (MP2) are instrumental in characterizing these interactions. nih.gov

Studies on related iodinated aromatic compounds have consistently demonstrated the significance of halogen bonding in directing molecular assembly. For instance, in the crystal structures of some 2-iodo-phenyl methyl-amides, short intermolecular I···O halogen bonds are observed, leading to the formation of distinct supramolecular architectures like chains and dimers. mdpi.com The C—I···O angle in these interactions is typically close to linear (around 170-180°), a hallmark of a strong halogen bond. mdpi.com

Computational analyses of halogenated oxindoles have further quantified the energetics of these interactions. nih.gov The interaction energies for halogen bonds can be comparable to or even stronger than conventional hydrogen bonds, highlighting their importance in crystal engineering and molecular recognition. nih.gov For this compound, the iodine atom can be expected to form halogen bonds with suitable acceptor groups on neighboring molecules or in a biological target.

The Versatility of the Sulfonamide Group in Non-Covalent Interactions

The methanesulfonamide (B31651) moiety in this compound is a versatile player in forming non-covalent interactions, primarily through hydrogen bonding. The sulfonamide group contains both hydrogen bond donors (the N-H group) and hydrogen bond acceptors (the sulfonyl oxygens).

Quantum chemical analyses of 2,6-diarylbenzenesulfonamides have revealed the presence of intramolecular N-H···π interactions, where the sulfonamide N-H bond points towards the center of an adjacent aryl ring. sdu.dk More significantly, intermolecular hydrogen bonds between the sulfonamide N-H group and an oxygen atom of a neighboring sulfonamide are crucial in building the crystal lattice. sdu.dk DFT calculations on various sulfonamide derivatives have consistently identified hydrogen bonds involving the sulfonic and amino groups as the primary intermolecular interactions governing their crystal packing. nih.gov In some cases, these can lead to the formation of specific motifs, such as rings and chains. nih.gov

The following table, derived from a study on a pyrimidine-containing sulfonamide derivative, illustrates the topological parameters from Quantum Theory of Atoms in Molecules (QTAIM) analysis for various non-covalent interactions. These parameters, including the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at the bond critical point, provide quantitative insight into the nature of these bonds. For non-covalent interactions, ρ(r) values are typically low, and ∇²ρ(r) values are positive. researchgate.net

| Interaction | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) |

| N-H···O | 0.016 | 0.065 |

| C-H···O | 0.008 | 0.032 |

| C-H···π | 0.004 | 0.015 |

| C-X···π (X=Br, Cl) | 0.003 | 0.012 |

Table adapted from a study on a related sulfonamide derivative to illustrate typical QTAIM parameters for non-covalent interactions. researchgate.net

Synergy and Competition of Non-Covalent Forces

The combination of experimental techniques like X-ray diffraction with a suite of computational methods, including DFT, QTAIM, and Hirshfeld surface analysis, provides a comprehensive picture of the non-covalent interactions that drive molecular recognition. nih.govmdpi.com While awaiting direct computational studies on this compound, the extensive research on its constituent functional groups in other molecular contexts strongly suggests that a rich variety of halogen bonds, hydrogen bonds, and other weak interactions will dictate its behavior in condensed phases and biological environments.

Molecular Basis of Biological Interactions and Target Identification for 4 Iodophenyl Methanesulfonamide

Exploration of Enzyme Inhibition Mechanisms

While comprehensive studies focusing exclusively on (4-Iodophenyl)methanesulfonamide are limited in publicly available scientific literature, the biological activity of its core structures—the sulfonamide and the aromatic ring system—provides a basis for exploring its potential enzyme inhibition mechanisms. The sulfonamide group, in particular, is a well-established pharmacophore known to interact with a variety of enzymes.

Cyclooxygenase (COX) Enzyme Inhibition Studies

Direct and detailed enzymatic inhibition studies on this compound against cyclooxygenase (COX) isoforms are not extensively documented. However, the broader class of N-phenylmethanesulfonamide and related sulfonamide derivatives has been investigated for anti-inflammatory properties, which are often mediated through COX inhibition. The COX enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins from arachidonic acid acs.org.

Structurally similar compounds have shown selectivity for the COX-2 isozyme. For instance, N-(2-(cyclohexyloxy)-4-nitrophenyl)methanesulfonamide (NS-398) is a known selective COX-2 inhibitor acs.org. The general structure of selective COX-2 inhibitors often includes a central aromatic ring with a sulfonamide or a related functional group. A patent for N-sulfonylaminobenzyl-2-phenoxyacetamide compounds listed a closely related analog, n-(3-chloro-4-iodophenyl)methanesulfonamide, in the context of cyclooxygenase 2 inhibitors. This suggests that the this compound scaffold has the potential to fit within the active site of the COX-2 enzyme, a mechanism that underpins the action of many non-steroidal anti-inflammatory drugs (NSAIDs).

MEK Pathway Inhibition and Signaling Cascade Modulation

There is currently no direct evidence in the available scientific literature to suggest that this compound acts as an inhibitor of the MEK pathway. The MEK/ERK pathway is a critical signaling cascade that regulates a multitude of cellular processes, including proliferation, differentiation, and survival nih.govwikipedia.org. Dysregulation of this pathway is common in various cancers, making its components, such as MEK1 and MEK2, important therapeutic targets nih.govfrontiersin.org. While a vast number of MEK inhibitors have been developed, they typically possess distinct structural features not commonly found in simple sulfonamides like this compound. Therefore, any potential interaction with the MEK signaling cascade remains speculative and requires dedicated investigation.

Interactions with Bcl-2 Family Proteins

The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway, and inhibiting the anti-apoptotic members (like Bcl-2, Bcl-xL, and Mcl-1) is a validated strategy in cancer therapy google.com. The sulfonamide moiety has been incorporated into molecules designed to inhibit these proteins. Studies have identified series of phenylacylsulfonamides and acyl sulfonamides as antagonists of Bcl-2 and Bcl-xL nih.govnih.gov. These compounds function by mimicking the BH3 domain of pro-apoptotic proteins, thereby disrupting the protein-protein interactions that prevent cell death.

While no studies have directly tested this compound for this activity, the established role of the sulfonamide scaffold in Bcl-2 inhibitors provides a rationale for future investigation nih.govnih.gov. The table below shows inhibition data for representative acyl sulfonamide-based Bcl-2 inhibitors.

| Compound | Target(s) | Activity/Potency | Reference |

| Acyl Sulfonamide 24g | Bcl-2 | IC50 vs. RS4;11 cells comparable to ABT-199; improved selectivity over Bcl-xL | nih.gov |

| Phenylacylsulfonamides | Bcl-2/Bcl-xL | Potent binding affinities for both proteins; induce markers of apoptosis in mitochondria | nih.gov |

This table presents data for structurally related sulfonamide compounds, not this compound itself.

Carbonic Anhydrase Inhibition Profiling

The sulfonamide group is the quintessential chemical feature of most carbonic anhydrase (CA) inhibitors mdpi.com. These metalloenzymes play crucial roles in processes such as pH regulation and CO2 transport nih.gov. The primary mechanism of inhibition involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion (Zn²⁺) located in the enzyme's active site mdpi.com.

Numerous sulfonamide derivatives have been synthesized and evaluated for their ability to inhibit various human carbonic anhydrase (hCA) isoforms (e.g., hCA I, II, IX, XII) mdpi.comnih.govnih.gov. For example, new 1,1′-biphenylsulfonamides have demonstrated potent, nanomolar-range inhibition against multiple hCA isoforms, often exceeding the potency of the reference drug Acetazolamide acs.org. Although the specific inhibition profile of this compound has not been reported, its chemical structure strongly suggests it would act as a carbonic anhydrase inhibitor. The potency and isoform selectivity would be determined by the specific interactions of the iodophenyl group with amino acid residues lining the active site cavity.

| Compound Class | Target Isoforms | Inhibition Constants (Kᵢ) | Reference |

| Pyridine-3-sulfonamides | hCA II, hCA IX, hCA XII | Kᵢ values reaching 271 nM, 137 nM, and 91 nM, respectively | mdpi.com |

| 1,1′-Biphenylsulfonamides | hCA I, II, IX, XII, XIV | Nanomolar range, superior to Acetazolamide | acs.org |

| Sulfonamide Diuretics (e.g., Indapamide, Chlorthalidone) | Multiple CAs | Potent inhibition of isoforms beyond CA II, including CA VII, IX, XII, XIII | rsc.org |

This table shows data for various classes of sulfonamide inhibitors to illustrate the typical activity of this chemical group.

Antitubercular Target Identification (e.g., MabA)

Sulfonamide-based drugs have a long history as antimicrobial agents, and their potential against Mycobacterium tuberculosis (Mtb) is an area of active research nih.gov. The classical mechanism for sulfonamides involves the inhibition of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the folate biosynthesis pathway nih.gov. More recent studies have explored other potential targets.

Several novel sulfonamide derivatives have been screened for antitubercular activity nih.govuthscsa.edu. For example, 3-nitrotriazole-based sulfonamides have demonstrated potent activity against aerobic M. tuberculosis H37Rv, with MIC values in the low micromolar range nih.govuthscsa.edu. There is no specific research identifying the antitubercular targets of this compound, nor is there data on its activity against specific Mtb enzymes like the enoyl-ACP reductase MabA. However, based on the broad activity of the sulfonamide class, inhibition of the folate pathway remains a primary hypothetical mechanism of action nih.gov.

Receptor Binding and Modulation Studies

Recent research has implicated a derivative of this compound in the modulation of neurotransmitter receptors. Specifically, a complex molecule incorporating the this compound structure has been identified as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2).

This derivative, N-(3-(2-cyclobutyl-7-methyl-1-oxoisoindolin-5-yl)-4-iodophenyl)methanesulfonamide , was developed as part of a medicinal chemistry program to create novel PET radioligands for imaging mGluR2. This receptor is a therapeutic target for neurological and psychiatric disorders. The compound, referred to as AZ12559322 in some studies, demonstrated high binding affinity for mGluR2 and excellent selectivity over other mGluR subtypes. In vitro autoradiography confirmed that the radiolabeled version of this compound binds specifically to brain regions known to have high expression of mGluR2.

Positive allosteric modulators bind to a site on the receptor that is different from the endogenous ligand binding site. This binding event results in a conformational change that enhances the receptor's response to the endogenous ligand (in this case, glutamate). This finding indicates that the this compound scaffold can be incorporated into larger molecules that bind with high affinity and specificity to G protein-coupled receptors like mGluR2, acting as modulators of receptor function.

P2X Receptor Subtype (P2X2, P2X4, P2X5, P2X7) Affinity and Selectivity

This derivative demonstrated inhibitory activity against several human P2X receptor subtypes. Notably, it exhibited the most potent activity against the h-P2X7 receptor, with a lesser but still significant effect on the h-P2X2 receptor. The inhibitory activity was less pronounced for the h-P2X4 and h-P2X5 subtypes. While these findings pertain to a more complex derivative, they suggest that the this compound scaffold may have the potential to interact with P2X receptors, possibly with a degree of selectivity for the P2X7 subtype. The specific contributions of the core this compound structure to this activity remain to be elucidated.

Table 1: Inhibitory Activity of a this compound Derivative on Human P2X Receptor Subtypes

| Receptor Subtype | IC₅₀ (µM) |

| h-P2X2 | Moderately Potent |

| h-P2X4 | Low Potency |

| h-P2X5 | <50% inhibition |

| h-P2X7 | 1.10 ± 0.21 |

| Data for N-(2-(2-(1-(4-Iodophenyl)ethylidene)hydrazinecarbonyl)phenyl)methanesulfonamide |

P2Y12 Receptor Interactions and Ligand Design

The P2Y12 receptor is a key player in platelet aggregation and a significant target for antithrombotic drugs. While there is no direct evidence of this compound binding to the P2Y12 receptor, the design of P2Y12 antagonists often incorporates features present in this compound. Many non-nucleotide P2Y12 antagonists feature an aromatic core and a sulfonamide or a bioisosteric equivalent. These groups are often involved in making key polar and hydrophobic interactions within the receptor's binding pocket.

The design of reversible P2Y12 antagonists is an active area of research, aiming to overcome the limitations of covalent inhibitors like clopidogrel. The general structure of this compound, with its substituted aromatic ring and sulfonamide group, aligns with the pharmacophoric features of some known P2Y12 inhibitors. Further investigation would be necessary to determine if this specific compound or its derivatives could be optimized to achieve significant and selective P2Y12 receptor antagonism.

Glutamate Receptor Potentiation Mechanisms

Glutamate receptors, the primary excitatory neurotransmitters in the central nervous system, are modulated by a variety of compounds. While direct potentiation of glutamate receptors by this compound has not been reported, aryl sulfonamides have been explored as modulators of these receptors.

The potentiation of glutamate receptor activity often involves allosteric modulators that bind to a site distinct from the glutamate binding site, leading to a conformational change that enhances the receptor's response to glutamate. The structural features of this compound, including its aromatic ring and sulfonamide moiety, could potentially allow it to interact with allosteric sites on glutamate receptor subunits. However, without specific experimental data, its role as a glutamate receptor potentiator remains speculative.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Specific structure-activity relationship (SAR) studies for this compound derivatives are not available in the current body of scientific literature. The following sections, therefore, discuss the general principles of how modifications to the key structural components of this molecule—the halogen substituent, the aromatic ring, and the sulfonamide moiety—are known to influence the biological activity of related aryl sulfonamides.

Impact of Halogen Substituents on Potency and Selectivity

The nature and position of halogen substituents on an aromatic ring can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. In the case of this compound, the iodine atom at the para position is a key feature.

Size and Lipophilicity: Iodine is the largest and most lipophilic of the common halogens. This can enhance binding to hydrophobic pockets within a receptor and can also influence the molecule's ability to cross cell membranes.

Metabolic Stability: The carbon-iodine bond can be a site of metabolic transformation, which could influence the compound's duration of action.

Replacing iodine with other halogens (F, Cl, Br) would systematically alter the size, lipophilicity, and halogen bonding potential, providing a classical approach to optimizing potency and selectivity in a drug discovery program.

Influence of Aromatic Ring Substitutions on Biological Activity

Substitution patterns on the phenyl ring of aryl sulfonamides are a critical determinant of their biological activity. Altering the position or nature of substituents can have profound effects on receptor affinity and selectivity.

Steric Factors: The size and shape of substituents can influence how the molecule fits into a binding pocket, with bulky groups potentially enhancing or clashing with the receptor surface.

Contribution of the Sulfonamide Moiety to Molecular Interactions

The sulfonamide group is a common feature in many biologically active molecules and plays a crucial role in their molecular interactions.

Hydrogen Bonding: The sulfonamide moiety is an excellent hydrogen bond donor (from the N-H) and acceptor (from the oxygens). These interactions are often critical for anchoring a ligand into the binding site of a receptor or enzyme. researchgate.netnih.gov

Polar Interactions: The sulfonyl group is highly polar and can engage in dipole-dipole interactions with the target protein.

Coordination: In metalloenzymes, the sulfonamide group is known to coordinate with metal ions, such as the zinc ion in carbonic anhydrases.

Structural Scaffold: The tetrahedral geometry of the sulfonamide group provides a rigid and defined orientation for the substituents attached to it, which can be crucial for presenting other parts of the molecule for optimal interaction with the target.

No Publicly Available Research Found for this compound on Specified Biological Interactions

Following a comprehensive search of publicly accessible scientific literature, no research data was found regarding the molecular basis of biological interactions for the chemical compound this compound. Specifically, there is no available information concerning its effects on intrabacterial acidification or its potential role in tubulin polymerization and microtubule disorganization.

The requested article sections, "6.4. Investigation of Intrabacterial Acidification Mechanisms" and "6.5. Tubulin Polymerization Inhibition and Microtubule Disorganization in Cellular Models," could not be developed as there are no scientific studies or data related to this compound for these topics in the public domain.

Therefore, the generation of an article with the specified outline and content, including data tables and detailed research findings, is not possible at this time.

Applications in Advanced Organic Synthesis and Medicinal Chemistry Research

Utility as a Key Synthetic Intermediate for Heterocyclic Scaffolds

The presence of both an iodo group and a methanesulfonamide (B31651) moiety on the phenyl ring makes (4-Iodophenyl)methanesulfonamide a valuable precursor for the synthesis of a wide array of heterocyclic compounds. nih.govjmchemsci.com The iodine atom serves as a versatile handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse substituents and the construction of complex carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in modern organic synthesis for creating the core structures of many biologically active molecules. jmchemsci.com

The methanesulfonamide group, on the other hand, can act as a directing group or be incorporated into the final heterocyclic ring system. ontosight.ai Its electronic properties can influence the reactivity of the phenyl ring, and the nitrogen and sulfur atoms can participate in cyclization reactions. This dual functionality enables chemists to design and execute elegant synthetic strategies towards novel heterocyclic scaffolds. nih.gov For instance, the compound can be utilized in multi-step sequences to generate fused ring systems and other intricate architectures that are often found in pharmaceuticals and agrochemicals. The development of new synthetic methods continues to expand the utility of this intermediate in accessing diverse chemical space. jmchemsci.com

A notable application of this compound is in the synthesis of carbazole (B46965) derivatives. For example, it can be reacted with 1,3-di-tert-butyl-2-methylbenzene (B14703420) to produce 2-(tert-Butyl)-6-iodo-4-methyl-9-(methylsulfonyl)carbazole. ambeed.com This transformation highlights the ability of the compound to undergo reactions that form new carbon-nitrogen bonds, leading to the construction of important heterocyclic frameworks.

Design and Development of Novel Chemical Scaffolds and Classes

The unique combination of a reactive iodine atom and a polar sulfonamide group in this compound provides a powerful platform for the rational design and synthesis of novel chemical scaffolds. mdpi.com Medicinal chemists often utilize such "building blocks" to systematically explore chemical space and develop new classes of compounds with desired biological activities. nih.gov The ability to readily modify both the aryl iodide and the sulfonamide functionalities allows for the creation of extensive compound libraries for high-throughput screening. mdpi.com

The sulfonamide moiety itself is a well-established pharmacophore found in a wide range of therapeutic agents. ontosight.ai By incorporating this group into new molecular frameworks derived from this compound, researchers can generate novel drug candidates with potentially improved efficacy, selectivity, and pharmacokinetic properties. nih.gov The development of new sulfonamide-based compounds is an active area of research with the potential to address various diseases. ontosight.ai

For example, the design of novel inhibitors often involves creating a scaffold that can be systematically modified. nih.gov The structure of this compound allows for such modifications, enabling the exploration of structure-activity relationships and the optimization of lead compounds. The synthesis of a series of novel sulfonamides for evaluation as potential anticancer agents is a testament to this approach. nih.gov The process often involves computational modeling to predict the activity of designed compounds before their synthesis and biological testing. nih.govresearchgate.net

Development of Chemical Probes and Tools for Biological Research (e.g., Fluorescent Sensors)

Chemical probes are indispensable tools for dissecting complex biological processes. nih.gov The development of these molecular tools often requires a scaffold that can be readily functionalized with reporter groups, such as fluorophores or biotin (B1667282) tags, as well as reactive groups for target engagement. mskcc.org this compound, with its reactive iodide, is an excellent starting point for the synthesis of such probes. ambeed.com

The iodine atom can be replaced with a variety of functionalities through cross-coupling reactions, allowing for the attachment of fluorescent dyes or other signaling moieties. mskcc.org This enables the creation of probes for fluorescence microscopy, flow cytometry, and other imaging techniques used to visualize and study biological targets in their native environment. mskcc.org For instance, radiolabeled versions of small molecules, such as those containing Iodine-124, are used in imaging techniques like Positron Emission Tomography (PET) to study diseases like cancer and Alzheimer's. mskcc.org

The development of high-quality chemical probes is crucial for understanding the biological function of proteins and their potential as therapeutic targets. nih.gov The versatility of this compound allows for the creation of diverse chemical probes to investigate a wide range of biological questions. mskcc.org These probes can be used to perturb protein function in a controlled manner, providing insights that are complementary to genetic approaches. mskcc.org

Role in Catalyst Development and Ligand Design for Organometallic Reactions

The methanesulfonamide group itself has been shown to act as a co-solvent and a general acid catalyst in certain reactions, such as the Sharpless asymmetric dihydroxylation. nih.govorganic-chemistry.org This suggests that derivatives of this compound could be designed to have specific catalytic properties. The electronic nature of the sulfonamide can be tuned by substitution on the phenyl ring, which could in turn influence the activity and selectivity of a metal catalyst to which it is coordinated.

The development of new ligands is a cornerstone of progress in organometallic chemistry and catalysis. The modular nature of this compound, allowing for modification at the iodo position, makes it an attractive scaffold for creating libraries of potential ligands. These ligands could then be screened for their effectiveness in a variety of catalytic transformations, such as cross-coupling reactions, hydrogenations, and oxidations. While this area of application is less explored compared to its use in medicinal chemistry, the potential for this compound and its derivatives in catalyst development remains a promising avenue for future research.

Future Directions and Emerging Research Avenues

Unexplored Reactivity Patterns and Novel Synthetic Transformations

The structure of (4-Iodophenyl)methanesulfonamide is ripe for the application of modern synthetic methodologies, particularly those leveraging the versatile aryl iodide group. Future research will likely focus on exploiting this functional group for the construction of complex molecular architectures.

The carbon-iodine bond is an ideal handle for a variety of transition-metal-catalyzed cross-coupling reactions. While foundational reactions like Suzuki, Heck, and Sonogashira couplings are well-established, future work could explore their application to this compound with novel coupling partners. More advanced and recently developed methodologies, such as photosensitized nickel catalysis for C-N bond formation, could provide efficient routes to novel derivatives that are otherwise difficult to access. nih.govprinceton.edu Ullmann-type couplings, using inexpensive copper catalysts, also offer a practical method for the S-arylation of related sulfenamides, suggesting potential pathways for modifying the sulfur-nitrogen bond framework. nih.govacs.org